molecular formula C20H13BrN6O2S2 B7459073 N-[3-(4-bromoanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide

N-[3-(4-bromoanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide

Cat. No. B7459073
M. Wt: 513.4 g/mol
InChI Key: GKAFPGBSNHAUIM-UHFFFAOYSA-N
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Description

N-[3-(4-bromoanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide, commonly known as BrQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. BrQ is a fluorescent probe that has been used to study protein-protein interactions, protein-DNA interactions, and DNA damage.

Mechanism of Action

The mechanism of action of BrQ is based on its ability to intercalate into DNA. BrQ has a planar structure that allows it to insert itself between the base pairs of DNA. This causes changes in the DNA structure, which can be detected using fluorescence spectroscopy.
Biochemical and Physiological Effects
BrQ has been shown to have minimal toxicity in vitro and in vivo. It has been used in a variety of cell types and organisms without causing significant adverse effects. However, more research is needed to fully understand the biochemical and physiological effects of BrQ.

Advantages and Limitations for Lab Experiments

One advantage of BrQ is its high sensitivity and specificity for DNA. This makes it a useful tool for studying DNA-protein interactions and DNA damage. Another advantage is its fluorescent properties, which allow for easy visualization and quantification.
One limitation of BrQ is its potential for non-specific binding. This can lead to false-positive results and make it difficult to interpret experimental data. Another limitation is its limited solubility in aqueous solutions, which can make it challenging to work with in some experimental setups.

Future Directions

There are several future directions for BrQ research. One area of interest is in the development of new fluorescent probes based on the BrQ structure. These probes could be optimized for specific applications and provide new insights into biological processes.
Another area of interest is in the development of new methods for detecting DNA damage. BrQ has been shown to be a useful tool for studying DNA damage, but there is still much to be learned about the mechanisms of DNA damage and repair.
Finally, BrQ could be used in the development of new therapeutic agents. Its ability to intercalate into DNA could be harnessed to develop drugs that target specific DNA sequences, such as those found in cancer cells.
Conclusion
In conclusion, N-[3-(4-bromoanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide, or BrQ, is a useful tool for scientific research. Its ability to intercalate into DNA and its fluorescent properties make it a valuable probe for studying protein-DNA interactions, DNA damage, and other biological processes. While there are some limitations to its use, BrQ has the potential to provide new insights into fundamental biological processes and to be used in the development of new therapeutic agents.

Synthesis Methods

The synthesis of BrQ involves the reaction of 2,1,3-benzothiadiazole-4-sulfonamide with 4-bromoaniline and 2-chloroquinoxaline. The reaction is carried out in the presence of a catalyst such as copper powder or palladium on carbon. The resulting product is purified through column chromatography to obtain pure BrQ.

Scientific Research Applications

BrQ has been used in a variety of scientific research applications. One of its primary uses is as a fluorescent probe to study protein-protein interactions. BrQ can be used to label proteins of interest, which can then be visualized using fluorescence microscopy. This allows researchers to study the interactions between different proteins in living cells.
BrQ has also been used as a probe to study protein-DNA interactions. By labeling DNA with BrQ, researchers can study the interactions between DNA and proteins such as transcription factors. This can provide insights into the mechanisms of gene regulation.
Another application of BrQ is in the study of DNA damage. BrQ can intercalate into DNA and is sensitive to changes in DNA structure. This makes it a useful tool for studying DNA damage and repair mechanisms.

properties

IUPAC Name

N-[3-(4-bromoanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrN6O2S2/c21-12-8-10-13(11-9-12)22-19-20(24-15-5-2-1-4-14(15)23-19)27-31(28,29)17-7-3-6-16-18(17)26-30-25-16/h1-11H,(H,22,23)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKAFPGBSNHAUIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)NS(=O)(=O)C3=CC=CC4=NSN=C43)NC5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrN6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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